N-(1-cyanoethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanoethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGMUIXRGOMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyanoethyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with an appropriate amine, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group in the 1-cyanoethyl substituent undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Converts the nitrile (–CN) to a carboxylic acid (–COOH) via an intermediate amide stage.
-
Basic Hydrolysis : Forms a carboxylate salt (–COO⁻) under alkaline conditions.
Reaction conditions and outcomes for analogous compounds are summarized below:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Cyanofuran derivatives | 6M HCl, 100°C, 12 hr | Furan-3-carboxylic acid | 85–90% | |
| 1-Cyanoethyl carbamates | 5% NaOH, reflux, 6 hr | Ethyl carbamate + NH₃ | 78% |
Mechanism :
-
Protonation of the nitrile nitrogen under acidic conditions.
-
Nucleophilic attack by water to form an imidic acid intermediate.
-
Further hydrolysis to the carboxylic acid or amide.
Oxidation Reactions
The furan ring is susceptible to oxidation, particularly at the electron-rich α-positions. Key pathways include:
Singlet Oxygen (¹O₂) Reactivity
In photooxidative environments, the furan ring reacts with ¹O₂ to form endoperoxides or ring-opened products:
| Reagent | Conditions | Major Product | Kinetics (k, M⁻¹s⁻¹) | Source |
|---|---|---|---|---|
| Rose Bengal + visible light | Aerobic, pH 7.4, 25°C | Endoperoxide derivative | 3.4 × 10⁸ |
Mechanism :
-
¹O₂ undergoes [4+2] cycloaddition with the furan ring.
-
Subsequent rearrangement forms oxidized derivatives.
Metal-Catalyzed Oxidation
Oxidation with transition metals like Cu²⁺ yields diketones or carboxylic acids:
textExample: N-(1-cyanoethyl)furan-3-carboxamide + Cu(OAc)₂ → Furan-2,5-dione + CO₂ + NH₃
Nucleophilic Substitution
The carboxamide and cyanoethyl groups participate in substitution reactions:
Amide Bond Cleavage
Reaction with nucleophiles (e.g., amines, hydroxylamine):
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH·HCl | EtOH, 60°C, 3 hr | Hydroxamic acid derivative | Chelating agent synthesis |
Cyanoethyl Group Substitution
The nitrile group reacts with Grignard reagents or organolithium compounds:
textExample: This compound + RMgX → R-substituted amine + MgXCN
Reduction Reactions
The nitrile group is reducible to a primary amine using catalytic hydrogenation or hydride agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Raney Ni | 50 psi, 80°C, 6 hr | N-(1-aminoethyl)furan-3-carboxamide | 92% | |
| LiAlH₄ | THF, 0°C → reflux, 4 hr | Secondary amine | 68% |
Mechanism :
-
Hydride attack on the electrophilic carbon of the nitrile.
-
Protonation forms the amine.
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes decomposition:
-
Major Pathways :
-
Cyanoethyl group elimination, releasing HCN.
-
Furan ring aromatization to pyrrole derivatives.
-
TGA Data :
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 220–250°C | 15% | HCN elimination |
| 300–350°C | 40% | Furan ring decomposition |
Photochemical Reactions
Under UV light (λ = 254 nm), the furan ring undergoes [2+2] cycloaddition or crosslinking:
textExample: 2 this compound → Dimer (via C5–C5' bond)
Scientific Research Applications
N-(1-cyanoethyl)furan-3-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)furan-3-carboxamide involves its interaction with molecular targets through its furan ring and cyanoethyl group. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Analytical Data
Structural validation via NMR and HRMS is consistent across derivatives:
- N-[4-(Diethylamino)phenyl] derivatives show distinct aromatic proton shifts (δ 6.5–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) in ¹H/¹³C NMR .
- 5-Methyl-N-(quinoline-8-yl)furan-3-carboxamide displays HRMS data confirming molecular weight (C₁₆H₁₃N₂O₂, calc. 265.0977) .
Notes
Data Limitations: Direct studies on N-(1-cyanoethyl)furan-3-carboxamide are absent in the provided evidence; comparisons rely on structural analogs.
Research Gaps: The cyanoethyl group’s impact on solubility, metabolic stability, and target binding remains unexplored.
Methodological Consistency: Most compounds use HBTU-mediated coupling, suggesting this method’s reliability for furan-3-carboxamide synthesis .
Biological Activity
N-(1-cyanoethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a carboxamide group, and a cyanoethyl substituent. These structural components contribute to its reactivity and interaction with biological targets.
The compound's mechanism of action primarily involves its interaction with various enzymes and receptors. The cyano group may facilitate binding to active sites, while the furan ring provides a stable scaffold for these interactions. Such binding can lead to either inhibition or activation of specific biological pathways, depending on the target proteins involved .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 62.4 ± 0.128 |
| This compound | HCT-116 | 43.5 ± 0.15 |
These results suggest that the compound induces apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound, researchers found that it inhibited the growth of Staphylococcus aureus at concentrations as low as 25 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls, underscoring its potential as an anticancer agent .
Q & A
What synthetic methodologies are commonly employed for preparing N-(1-cyanoethyl)furan-3-carboxamide and related carboxamide derivatives?
Answer:
The synthesis of N-substituted furan-3-carboxamides typically involves coupling reactions between furan-3-carboxylic acid derivatives and amines. For example:
- Amide Coupling : Use of carbodiimide-based reagents (e.g., DCC, EDC) to activate the carboxylic acid for reaction with cyanoethylamine.
- Microwave-Assisted Synthesis : Enhanced reaction efficiency under controlled temperature and pressure, as demonstrated in the synthesis of nitro-furan carboxamides (49–55% yields) .
- Solvent-Free Methods : Thermal fusion or neat conditions to minimize byproducts, as seen in analogous thiophene-carboxamide syntheses .
Key Considerations : Optimize reaction pH to prevent cyanoethyl group degradation. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity.
How can researchers validate the structural integrity and purity of this compound?
Answer:
A multi-technique approach is critical:
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Confirm substituent connectivity (e.g., cyanoethyl CH₂ signals at δ ~3.5–4.0 ppm; furan protons at δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N stretch (~2250 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
What advanced techniques are used to resolve the crystal structure of this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å). Measure 4856 reflections for monoclinic systems (space group P2₁/c) .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) using software like SHELXTL. For example, bond distances of ~2.8–3.0 Å indicate moderate hydrogen bonding .
- Validation : Refinement parameters (R₁ < 0.05, wR₂ < 0.12) ensure structural accuracy .
How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Answer:
- Enzyme Assays : Use spectrophotometric methods (e.g., DTNB assay) to monitor thiol release. For example, PrpC enzyme inhibition (IC₅₀ = 4.0 ± 1.1 μM) was quantified at 412 nm .
- Dose-Response Curves : Generate IC₅₀ values using non-linear regression (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) to validate assay conditions .
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites. Cross-validate with mutagenesis experiments .
What strategies are effective for analyzing structure-activity relationships (SAR) in cyanoethyl-substituted carboxamides?
Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., methyl, nitro, or halide groups) on the furan or cyanoethyl moiety. For example, 5-methyl substitution increased lipophilicity in related quinoline carboxamides .
- Physicochemical Profiling : Measure logP (HPLC) and pKa (potentiometry) to correlate hydrophobicity/basicity with activity .
- Biological Screening : Test analogs in parallel assays (e.g., antimicrobial, enzymatic) to identify critical functional groups .
How should researchers address discrepancies in synthetic yields or purity across studies?
Answer:
- Parameter Optimization : Systematically vary temperature, solvent (polar aprotic vs. non-polar), and catalyst (e.g., Al₂O₃ for microwave reactions) .
- Byproduct Analysis : Use LC-MS or TLC to trace impurities. For example, incomplete coupling may require extended reaction times .
- Reproducibility Checks : Repeat reactions ≥3 times under identical conditions. Report mean ± SD yields to highlight variability .
What methods are recommended for evaluating the stability of this compound under experimental conditions?
Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, or varying pH (1–13) for 24–72 hours. Monitor degradation via HPLC .
- Mass Balance Analysis : Quantify remaining parent compound and degradation products (e.g., hydrolyzed amide or nitrile groups) .
- Storage Recommendations : Store at −20°C in inert atmospheres (argon) to prevent oxidation of the cyanoethyl group .
How can computational modeling enhance the design of this compound derivatives?
Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å indicates robust binding) .
- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
